Absence of Published Primary Comparative Data for 1539246-51-9 as of 2026‑04‑25
A comprehensive search across PubMed, ChEMBL, BindingDB, Google Patents, and authoritative databases (as of 2026‑04‑25) using exact structure, IUPAC name, SMILES, CAS number, and substructure queries returned zero primary research papers, zero patents with quantitative biological data, and zero entries in curated target‑activity databases for [(1H‑imidazol‑2‑yl)(phenyl)methyl](methyl)amine (1539246‑51‑9) [1]. The compound appears exclusively on commercial vendor platforms as a building block without disclosed biochemical or pharmacological characterization. Consequently, no direct head‑to‑head or cross‑study comparable quantitative differentiation evidence exists for this specific molecule against any named comparator.
| Evidence Dimension | Data availability |
|---|---|
| Target Compound Data | No quantitative biological data (IC₅₀, Kᵢ, EC₅₀) located |
| Comparator Or Baseline | Any close analog or known reference compound |
| Quantified Difference | Not calculable |
| Conditions | PubMed, ChEMBL, BindingDB, PatentScope, Google Patents (search date 2026‑04‑25) |
Why This Matters
Procurement decisions for this compound must be based on its synthetic utility and purity specification rather than demonstrated biological differentiation, as no head‑to‑head activity data exists.
- [1] Search conducted on 2026‑04‑25 across PubMed (pubmed.ncbi.nlm.nih.gov), ChEMBL (ebi.ac.uk/chembl), BindingDB (bindingdb.org), Google Patents (patents.google.com), and CAS Common Chemistry using identifiers: CAS 1539246‑51‑9, IUPAC 1‑(1H‑imidazol‑2‑yl)‑N‑methyl‑1‑phenylmethanamine, SMILES CNC(c1ccccc1)c1ncc[nH]1. Zero experimental biological activity records retrieved for this molecule. View Source
